![molecular formula C26H24BrN5O6 B2705979 4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate CAS No. 361153-83-5](/img/no-structure.png)
4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including an amino group, a cyano group, a pyrazole ring, a morpholine ring, and a carboxylate group . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazoline derivatives, which are similar to the pyrazol-4-yl group in the compound, can be synthesized through various methods. One common method involves the reaction of chalcones with phenyl hydrazine .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The pyrazole ring, in particular, is a five-membered ring with two nitrogen atoms, which can participate in various chemical reactions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the cyano group could undergo addition reactions, and the pyrazole ring could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups like the carboxylate and amino groups could increase the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of complex heterocyclic compounds, including pyrazole and pyran derivatives, often involves multicomponent reactions that allow for the construction of diverse molecular architectures. For instance, the efficient one-pot synthesis of 1,4-dihydropyridine derivatives through multicomponent reactions highlights the versatility of such approaches in creating compounds with potential biological activities (Prajapati, Senjani, & Naliapara, 2015). Similarly, nano α-Al2O3 supported ammonium dihydrogen phosphate has been utilized as a novel and heterogeneous catalyst for synthesizing tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, demonstrating the application of catalysis in enhancing the efficiency of heterocyclic compound synthesis (Maleki & Ashrafi, 2014).
Biological Activities
Compounds with pyrazole and pyran cores have been explored for their potential biological activities. For example, novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, indicating the therapeutic potential of such heterocyclic frameworks (Rahmouni et al., 2016). Additionally, pyranopyrazole derivatives have been investigated as novel corrosion inhibitors for mild steel in industrial processes, showcasing the diverse applications of these compounds beyond pharmaceuticals (Dohare et al., 2017).
Molecular Modeling and Structural Analysis
The crystal structure analysis of related compounds, such as Ethyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, provides insights into the molecular geometry and potential interaction sites for biological activity or chemical reactivity (Kumar et al., 2018).
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazole-bearing compounds, have been known to exhibit potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may also target organisms causing these diseases, such as Leishmania strains and Plasmodium strains .
Mode of Action
It’s suggested that similar compounds may interact with their targets through strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme .
Biochemical Pathways
Similar compounds have been shown to affect the life cycle ofLeishmania and Plasmodium species , suggesting that this compound may also interfere with the biochemical pathways of these organisms.
Result of Action
Similar compounds have been shown to exhibit potent antileishmanial and antimalarial activities , suggesting that this compound may also have similar effects.
Safety and Hazards
Zukünftige Richtungen
Future research could involve further investigation of the compound’s biological activity and potential applications as a drug. For example, pyrazoline derivatives have shown promise as antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor agents .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of the pyrano[2,3-c]pyrazole ring system followed by the attachment of the morpholine-4-carboxylate group and the dimethoxyphenyl group.", "Starting Materials": [ "4-bromobenzaldehyde", "ethyl acetoacetate", "malononitrile", "4-amino-2,6-dimethoxyphenol", "morpholine", "ethyl chloroformate", "sodium ethoxide", "acetic acid", "sodium bicarbonate", "water", "ethyl acetate", "brine" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-3-(4-bromophenyl)pyridazine", "React 4-bromobenzaldehyde with malononitrile in the presence of ammonium acetate to form 4-bromo-3-cyano-5-(4-bromophenyl)pyridazine.", "React the above product with hydrazine hydrate to form 6-bromo-3-(4-bromophenyl)pyridazine.", "Step 2: Synthesis of 4-(6-amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)pyridine", "React 6-bromo-3-(4-bromophenyl)pyridazine with ethyl acetoacetate and malononitrile in the presence of sodium ethoxide to form 6-amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole.", "React the above product with acetic acid to form 4-(6-amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)pyridine.", "Step 3: Synthesis of 4-(6-amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate", "React 4-(6-amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)pyridine with 4-amino-2,6-dimethoxyphenol in the presence of sodium bicarbonate to form 4-(6-amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenol.", "React the above product with morpholine and ethyl chloroformate in the presence of triethylamine to form 4-(6-amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate.", "Purify the final product using ethyl acetate and brine." ] } | |
CAS-Nummer |
361153-83-5 |
Molekularformel |
C26H24BrN5O6 |
Molekulargewicht |
582.411 |
IUPAC-Name |
[4-[6-amino-3-(4-bromophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C26H24BrN5O6/c1-34-18-11-15(12-19(35-2)23(18)37-26(33)32-7-9-36-10-8-32)20-17(13-28)24(29)38-25-21(20)22(30-31-25)14-3-5-16(27)6-4-14/h3-6,11-12,20H,7-10,29H2,1-2H3,(H,30,31) |
InChI-Schlüssel |
HGTJKGKCURROLK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC(=O)N2CCOCC2)OC)C3C(=C(OC4=NNC(=C34)C5=CC=C(C=C5)Br)N)C#N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2705896.png)
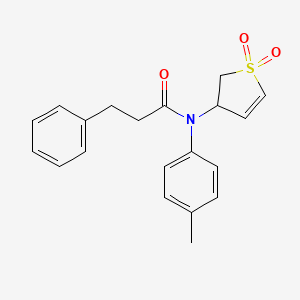
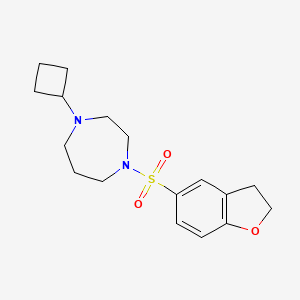
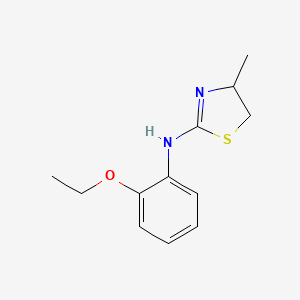
![3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B2705903.png)
![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2705904.png)
![Ethyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B2705905.png)
(2-phenoxyethyl)-lambda~6~-sulfane](/img/structure/B2705908.png)
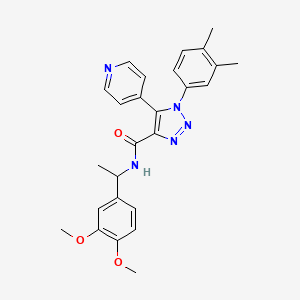

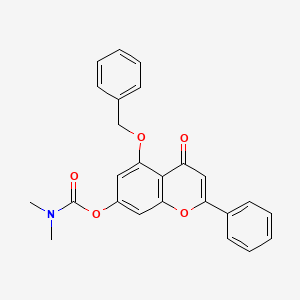
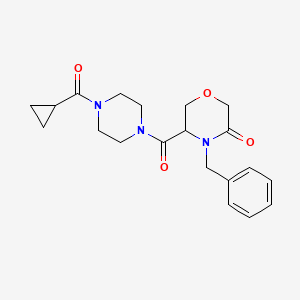
![5-((4-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2705917.png)
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2705918.png)